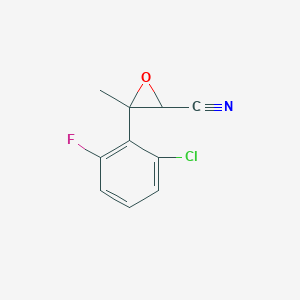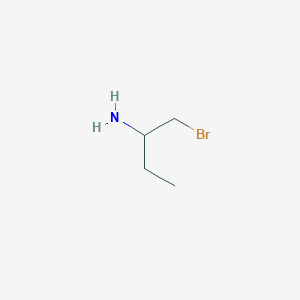
3-(Trimethylsilyl)benzene-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Trimethylsilyl)benzene-1-sulfonyl chloride: is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a benzene ring, which is further substituted with a sulfonyl chloride group. This compound is of interest due to its unique chemical properties and its utility in various synthetic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trimethylsilyl)benzene-1-sulfonyl chloride typically involves the reaction of 3-(Trimethylsilyl)benzenesulfonic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
3−(Trimethylsilyl)benzenesulfonic acid+SOCl2→3−(Trimethylsilyl)benzene−1−sulfonyl chloride+SO2+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques such as distillation and recrystallization is common to obtain the desired product.
化学反应分析
Types of Reactions:
Substitution Reactions: 3-(Trimethylsilyl)benzene-1-sulfonyl chloride undergoes electrophilic aromatic substitution reactions. The sulfonyl chloride group is a good leaving group, making the compound reactive towards nucleophiles.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to form 3-(Trimethylsilyl)benzenesulfonamide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Reducing Agents: Lithium aluminum hydride is used for reduction reactions.
Hydrolysis Conditions: Typically carried out in aqueous media.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Hydrolysis Product: 3-(Trimethylsilyl)benzenesulfonic acid.
Reduction Product: 3-(Trimethylsilyl)benzenesulfonamide.
科学研究应用
Chemistry:
Protecting Group: The trimethylsilyl group is often used as a protecting group for alcohols and amines in organic synthesis.
Intermediate: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: The compound can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry:
Material Science: It is used in the preparation of silicon-based materials and polymers.
Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions.
作用机制
The mechanism by which 3-(Trimethylsilyl)benzene-1-sulfonyl chloride exerts its effects is primarily through its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating various substitution reactions. The trimethylsilyl group can stabilize intermediates through hyperconjugation and inductive effects, enhancing the compound’s reactivity.
相似化合物的比较
4-(Trifluoromethyl)benzene-1-sulfonyl chloride: Similar in structure but with a trifluoromethyl group instead of a trimethylsilyl group.
Benzene-1-sulfonyl chloride: Lacks the trimethylsilyl group, making it less sterically hindered and less reactive in certain reactions.
Uniqueness: 3-(Trimethylsilyl)benzene-1-sulfonyl chloride is unique due to the presence of the trimethylsilyl group, which imparts distinct steric and electronic properties. This makes it a valuable reagent in organic synthesis, particularly in reactions requiring selective protection and deprotection of functional groups.
属性
分子式 |
C9H13ClO2SSi |
|---|---|
分子量 |
248.80 g/mol |
IUPAC 名称 |
3-trimethylsilylbenzenesulfonyl chloride |
InChI |
InChI=1S/C9H13ClO2SSi/c1-14(2,3)9-6-4-5-8(7-9)13(10,11)12/h4-7H,1-3H3 |
InChI 键 |
XNDPMSNNUVDVLH-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C1=CC(=CC=C1)S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[(5-Bromofuran-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13150688.png)





![8-Bromo-6-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13150724.png)
![7,7-Dimethylspiro[2.5]octan-5-one](/img/structure/B13150729.png)




![Methyl [2,3'-bipyridine]-5-carboxylate](/img/structure/B13150756.png)

